Tetraxetan N-hydroxysuccinimide
Overview
Description
Tetraxetan N-hydroxysuccinimide is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .
Mode of Action
The NHS ester moiety of DOTA-NHS ester reacts with primary amines on biomolecules, forming stable amide bonds . This allows the DOTA-NHS ester to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .
Biochemical Pathways
Once DOTA-NHS ester is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.
Pharmacokinetics
The pharmacokinetics of DOTA-NHS ester would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that dota-nhs ester exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The primary result of DOTA-NHS ester action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.
Action Environment
The action of DOTA-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of DOTA-NHS ester to its intended affibody molecule target . Dota-nhs ester is designed to be stable and maintain its functionality across a wide range of conditions .
Biochemical Analysis
Biochemical Properties
DOTA-NHS ester plays a crucial role in biochemical reactions by acting as a crosslinker for affibody molecules. It interacts with human serum albumin (HSA) to produce DOTA-HSA, which can be further modified by Sulfo-SMCC to obtain DOTA-HSA-SMCC . This modified compound can then be conjugated to specific proteins such as ZHER2:342, resulting in DOTA-HSA-ZHER2:342 . In cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu shows significant accumulation in SKOV3 cells, indicating its effective interaction with cellular components .
Cellular Effects
DOTA-NHS ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving SKOV3 cells, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates over time, reaching 1.58% of the applied activity at 2 hours . This accumulation suggests that DOTA-NHS ester can effectively target and interact with specific cellular components, potentially affecting cell function and signaling pathways .
Molecular Mechanism
At the molecular level, DOTA-NHS ester exerts its effects through binding interactions with biomolecules. The compound’s structure includes ester and active NHS groups, enabling it to form covalent bonds with proteins and antibodies . This binding facilitates the labeling and tracking of these biomolecules in various biochemical assays. Additionally, DOTA-NHS ester can form stable complexes with metal ions, further enhancing its utility in radiolabeling applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DOTA-NHS ester change over time. The compound exhibits good stability when stored at -80°C for up to 6 months and at -20°C for up to 1 month . In microPET imaging studies, the uptake of 64Cu-DOTA-HSA-ZHER2:342 in SKOV3 tumors increases over time, with significant tumor-to-background contrast observed at 4 and 24 hours post-injection . These findings indicate that DOTA-NHS ester maintains its functionality and effectiveness over extended periods in laboratory conditions .
Dosage Effects in Animal Models
The effects of DOTA-NHS ester vary with different dosages in animal models. In studies involving radiolabeled antibodies, the biodistribution and therapeutic effects of the compound are dose-dependent . For example, higher doses of 225Ac-labeled DOTA-OTSA101 result in increased tumor-absorbed doses and limited absorbed doses to bone marrow . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
DOTA-NHS ester is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, DOTA-linked glutamine analogues labeled with 67Ga and 68Ga are used to study increased glutamine metabolism in tumor cells . The compound’s ability to form stable complexes with metal ions and its interaction with amino acid transporters play a significant role in its metabolic activity .
Transport and Distribution
Within cells and tissues, DOTA-NHS ester is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate molecular weight ensures good solubility in solution, allowing it to bind effectively with biomolecules . In vivo studies show that radiolabeled DOTA-NHS ester accumulates in specific tissues, such as tumors, indicating its targeted distribution .
Subcellular Localization
DOTA-NHS ester exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates in SKOV3 cells, suggesting its localization within cellular compartments . This targeted localization enhances the compound’s effectiveness in labeling and tracking biomolecules.
Properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWFLQICKPQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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